molecular formula C14H21NO B14808685 (3-Tert-butyl-4-cyclopropoxyphenyl)methanamine

(3-Tert-butyl-4-cyclopropoxyphenyl)methanamine

Cat. No.: B14808685
M. Wt: 219.32 g/mol
InChI Key: WQXWVEDQFKZPLI-UHFFFAOYSA-N
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Description

(3-Tert-butyl-4-cyclopropoxyphenyl)methanamine is an organic compound with the molecular formula C14H21NO It is a derivative of methanamine, featuring a tert-butyl group and a cyclopropoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butyl-4-cyclopropoxyphenyl)methanamine typically involves the following steps:

    Formation of the Phenyl Ring: The phenyl ring is first functionalized with tert-butyl and cyclopropoxy groups. This can be achieved through Friedel-Crafts alkylation and etherification reactions.

    Introduction of the Methanamine Group: The methanamine group is introduced via reductive amination. This involves the reaction of the functionalized phenyl ring with formaldehyde and ammonia or a primary amine under reducing conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as tert-butylbenzene, cyclopropanol, and methanamine.

    Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst selection, to maximize yield and purity.

    Purification and Isolation: Use of techniques such as distillation, crystallization, and chromatography to purify and isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butyl-4-cyclopropoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(3-Tert-butyl-4-cyclopropoxyphenyl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Tert-butyl-4-cyclopropoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4-tert-Butoxyphenyl)methanamine: Similar structure with a tert-butoxy group instead of a cyclopropoxy group.

    (3-tert-Butylphenyl)methanamine: Lacks the cyclopropoxy group, making it less sterically hindered.

    (4-tert-Butyl-2-chlorophenyl)methanamine: Contains a chlorine atom, which alters its reactivity and properties.

Uniqueness

(3-Tert-butyl-4-cyclopropoxyphenyl)methanamine is unique due to the presence of both tert-butyl and cyclopropoxy groups on the phenyl ring

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(3-tert-butyl-4-cyclopropyloxyphenyl)methanamine

InChI

InChI=1S/C14H21NO/c1-14(2,3)12-8-10(9-15)4-7-13(12)16-11-5-6-11/h4,7-8,11H,5-6,9,15H2,1-3H3

InChI Key

WQXWVEDQFKZPLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CN)OC2CC2

Origin of Product

United States

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